

Spectroscopic Showdown: A Comparative Analysis of 1-Cyclohexen-1-yltrimethylsilane and its Analogs

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Compound of Interest

Compound Name: Silane, 1-cyclohexen-1-yltrimethyl
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In the realm of synthetic chemistry and materials science, organosilicon compounds, particularly vinylsilanes, are of significant interest due to their versatile reactivity and utility as synthetic intermediates. A thorough understanding of their structural and electronic properties through analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is paramount for their effective application. This guide provides a detailed comparative analysis of the spectroscopic data for **Silane**, **1-cyclohexen-1-yltrimethyl-** and its close structural analogs, offering researchers and drug development professionals a comprehensive reference based on experimental data.

Due to the limited availability of published, peer-reviewed spectral data for **Silane, 1-cyclohexen-1-yltrimethyl-**, this guide will focus on the closely related and well-characterized analog, 1-(Trimethylsilyloxy)cyclohexene. This compound shares key structural features and provides a strong basis for understanding the spectroscopic characteristics of this class of molecules. We will compare its spectral data with that of 5-trimethylsilyl-cyclohexa-1,3-diene to highlight the influence of the silyl group's position and the degree of unsaturation on the spectral output.

NMR and Mass Spectrometry Data Comparison

The following tables summarize the key NMR and Mass Spectrometry data for 1-(Trimethylsilyloxy)cyclohexene and 5-trimethylsilyl-cyclohexa-1,3-diene.



Table 1: ¹H NMR Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1- (Trimethylsilyloxy)cyclohexene	~4.8	m	1H	=CH
~2.0	m	4H	Allylic CH2	
~1.6	m	4H	Aliphatic CH ₂	_
0.17	S	9H	Si(CH ₃) ₃	
5-trimethylsilyl- cyclohexa-1,3- diene	-0.20	S	9Н	Si(CH₃)₃
1.07	d, J = 7.7 Hz	2H	CH ₂	
3.78	t, J = 7.7 Hz	1H	CH-Si	_
6.79–6.87	m	4H	=CH	_

Table 2: 13C NMR Data



Compound	Chemical Shift (δ) ppm	Assignment
1- (Trimethylsilyloxy)cyclohexene	~150	=C-O
~100	=CH	
~30, 24, 23, 22	CH ₂	_
~0.5	Si(CH ₃) ₃	_
5-trimethylsilyl-cyclohexa-1,3-diene	-1.2	Si(CH ₃) ₃
24.4	CH ₂	
46.0	CH-Si	_
115.3 (d, JC,F = 21.4 Hz)	=CH	_
129.2 (d, JC,F = 7.5 Hz)	=CH	_
142.9 (d, JC,F = 2.7 Hz)	=C	_
162.8 (d, JC,F = 244.2 Hz)	=C	_

Table 3: Mass Spectrometry Data

Compound	Molecular Ion (M+) m/z	Key Fragment Ions (m/z)
1- (Trimethylsilyloxy)cyclohexene	170	155 [M-CH₃] ⁺ , 73 [Si(CH₃)₃] ⁺
5-trimethylsilyl-cyclohexa-1,3-diene	152	137 [M-CH₃] ⁺ , 73 [Si(CH₃)₃] ⁺

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies in organic chemistry laboratories.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a
 deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a
 reference standard, such as tetramethylsilane (TMS), is often added for chemical shift
 calibration.
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - For ¹H NMR, standard pulse sequences are used.
 - For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal (0.00 ppm).

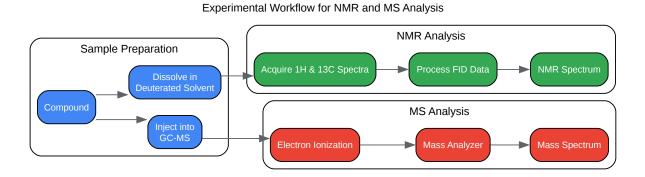
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
 Chromatography (GC-MS) for volatile compounds like vinylsilanes. This separates the
 components of a mixture before they enter the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this class of compounds. The sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positive molecular ion (M⁺).
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a
 mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow and Compound Relationships

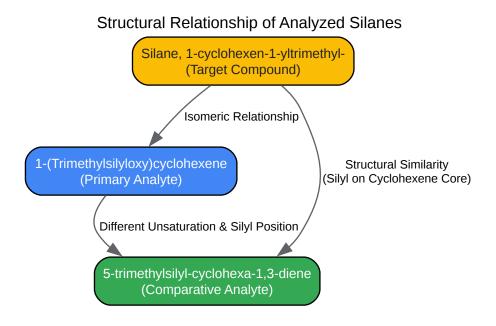


To further clarify the analytical process and the relationship between the discussed compounds, the following diagrams are provided.



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Caption: Experimental workflow for NMR and MS analysis.



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Caption: Structural relationships of the analyzed silanes.







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